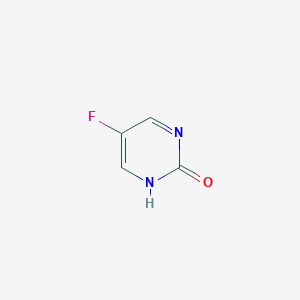

5-フルオロピリミジン-2-オール

概要

説明

5-フルオロ-2-ピリミドンは、5-フルオロ-2-ヒドロキシピリミジンとしても知られており、分子式C4H3FN2Oを持つフッ素化ピリミジン誘導体です。これは、5位にフッ素原子、2位にヒドロキシル基が置換されたピリミジン環を含むヘテロ環式化合物です。この化合物は、その潜在的な生物活性と用途から、医薬品化学および製薬研究において大きな関心を集めています。

2. 製法

合成経路と反応条件

5-フルオロ-2-ピリミドンの合成は、さまざまな合成経路で達成できます。一般的な方法の1つは、2-ヒドロキシピリミジンのフッ素化です。この反応は、通常、SelectfluorまたはN-フルオロベンゼンスルホンイミド(NFSI)などの求電子フッ素化試薬を制御された条件下で使用して行われます。反応は、アセトニトリルまたはジクロロメタンなどの適切な溶媒中で、室温またはわずかに高温で行われます。 反応時間は、使用される特定の条件と試薬に応じて数時間から一晩まで異なる場合があります .

工業生産方法

5-フルオロ-2-ピリミドンの工業生産には、同様の合成経路がより大規模に使用される場合があります。プロセスには、反応条件の最適化、精製ステップ、および最終製品の高収率と純度を確保するための品質管理対策が含まれる場合があります。連続フローリアクターと自動システムの使用は、生産プロセスの効率とスケーラビリティを向上させることができます。

科学的研究の応用

5-Fluoro-2-pyrimidone has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.

Biological Studies: The compound is used in studies to investigate the biological activities of fluorinated pyrimidines and their interactions with biological targets.

Chemical Biology: It is employed in the design and synthesis of chemical probes to study enzyme mechanisms and cellular processes.

Material Science: The compound can be used in the development of novel materials with unique properties, such as fluorinated polymers and coatings.

作用機序

5-フルオロ-2-ピリミドンの作用機序には、特定の分子標的および経路との相互作用が含まれます。医薬品化学において、5-フルオロ-2-ピリミドンなどのフッ素化ピリミジンは、チミジル酸シンターゼなど、核酸合成に関与する酵素を阻害することが知られています。 この阻害は、DNAおよびRNA合成を阻害し、がん細胞など、急速に増殖する細胞の細胞周期停止とアポトーシスにつながります . さらに、この化合物は、他の酵素やタンパク質と相互作用して、さまざまな細胞プロセスとシグナル伝達経路を調節する可能性があります。

6. 類似の化合物との比較

類似の化合物

5-フルオロウラシル(5-FU): チミジル酸シンターゼを阻害し、DNA合成を阻害する広く使用されている化学療法剤。

5-フルオロ-2’-デオキシウリジン(FdUrd): がん治療に使用されるヌクレオシドアナログ。

5-フルオロ-2’-デオキシシチジン(FdCyd): 抗がん特性を持つ別のヌクレオシドアナログ。

5-フルオロ-2-ピリミドンの独自性

5-フルオロ-2-ピリミドンは、その特定の置換パターンとピリミジン環にフッ素原子とヒドロキシル基の両方があるという点でユニークです。このユニークな構造は、さまざまな研究用途に役立つ独自の化学的および生物学的特性を付与します。 さまざまな化学反応を起こし、幅広い誘導体を形成できる能力は、医薬品化学やその他の科学分野での有用性をさらに高めています .

生化学分析

Biochemical Properties

5-Fluoropyrimidin-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit thymidylate synthase, an enzyme involved in DNA replication . This interaction disrupts the normal function of the enzyme, leading to DNA strand breaks and inhibition of RNA synthesis and function .

Cellular Effects

The effects of 5-Fluoropyrimidin-2-ol on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been associated with cardiotoxicity, causing conditions such as angina, myocardial infarction, arrhythmias, and heart failure .

Molecular Mechanism

The molecular mechanism of 5-Fluoropyrimidin-2-ol involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level primarily by inhibiting thymidylate synthase, leading to DNA strand breaks and disruption of RNA synthesis and function .

Temporal Effects in Laboratory Settings

Over time, the effects of 5-Fluoropyrimidin-2-ol can change in laboratory settings. It has been observed that this compound perturbs nucleic acid structure and dynamics, leading to new insights into its effects

Dosage Effects in Animal Models

The effects of 5-Fluoropyrimidin-2-ol vary with different dosages in animal models. For instance, up-regulation of miR-15b-5p has enhanced 5-FU-associated cell apoptosis and ameliorated cell response to 5-FU both in vitro and in animal models .

Metabolic Pathways

5-Fluoropyrimidin-2-ol is involved in several metabolic pathways. It interacts with enzymes such as dihydropyrimidine dehydrogenase (DPD), which is involved in its metabolism . The role of DPD in the catabolism of 5-FU is significant as it accounts for most of the clearance of 5-FU .

Transport and Distribution

5-Fluoropyrimidin-2-ol is transported and distributed within cells and tissues. It shares the same facilitated-transport system as uracil, adenine, and hypoxanthine . The transport of this compound is neither temperature-dependent nor energy-dependent .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-pyrimidone can be achieved through various synthetic routes. One common method involves the fluorination of 2-hydroxypyrimidine. The reaction typically involves the use of an electrophilic fluorinating reagent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, at room temperature or slightly elevated temperatures. The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used .

Industrial Production Methods

Industrial production of 5-fluoro-2-pyrimidone may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

反応の種類

5-フルオロ-2-ピリミドンは、次のものを含むさまざまな化学反応を起こします。

置換反応: 5位のフッ素原子は、適切な条件下でアミンやチオールなどの他の求核剤で置換できます。

酸化還元反応: 2位のヒドロキシル基は、酸化還元反応に参加し、さまざまな誘導体の形成につながります。

環化反応: この化合物は、環化反応を起こして縮合環系を形成し、これは独自の生物活性を持つ可能性があります。

一般的な試薬と条件

置換反応: 一般的な試薬には、アミン、チオール、ハロゲン化物などの求核剤が含まれます。反応は、通常、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの極性溶媒中で高温で行われます。

酸化反応: 過マンガン酸カリウム(KMnO4)または過酸化水素(H2O2)などの酸化剤を使用できます。

還元反応: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、置換反応はさまざまな5置換ピリミジン誘導体を生じる可能性があり、酸化還元反応はさまざまなヒドロキシル化または脱ヒドロキシル化化合物の形成につながります。

4. 科学研究への応用

5-フルオロ-2-ピリミドンは、次のようないくつかの科学研究への応用があります。

医薬品化学: これは、抗ウイルス剤や抗がん剤などのさまざまな医薬品化合物の合成のためのビルディングブロックとして役立ちます.

生物学的研究: この化合物は、フッ素化ピリミジンの生物活性とその生物学的標的との相互作用を調べる研究に使用されます。

ケミカルバイオロジー: これは、酵素メカニズムと細胞プロセスを研究するための化学プローブの設計と合成に使用されます。

材料科学: この化合物は、フッ素化ポリマーやコーティングなど、ユニークな特性を持つ新規材料の開発に使用できます。

類似化合物との比較

Similar Compounds

5-Fluorouracil (5-FU): A widely used chemotherapeutic agent that inhibits thymidylate synthase and disrupts DNA synthesis.

5-Fluoro-2’-deoxyuridine (FdUrd): A nucleoside analog used in cancer treatment.

5-Fluoro-2’-deoxycytidine (FdCyd): Another nucleoside analog with anticancer properties.

Uniqueness of 5-Fluoro-2-Pyrimidone

5-Fluoro-2-pyrimidone is unique due to its specific substitution pattern and the presence of both a fluorine atom and a hydroxyl group on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its utility in medicinal chemistry and other scientific fields .

特性

IUPAC Name |

5-fluoro-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPABFFGQPLJKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174067 | |

| Record name | 5-Fluoropyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2022-78-8, 214290-48-9 | |

| Record name | 5-Fluoropyrimidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002022788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoropyrimidin-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoropyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2(1H)-pyrimidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Fluoro-pyrimidin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FLUOROPYRIMIDIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VXI7T1BI5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

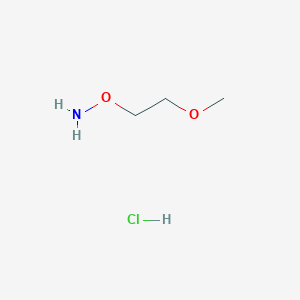

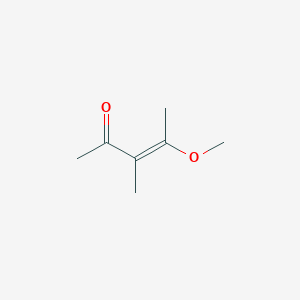

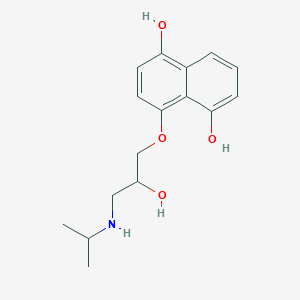

Feasible Synthetic Routes

Q1: What is the mechanism of action of 5-fluoropyrimidin-2-one and its derivatives like 5-fluorocytosine?

A1: 5-Fluorocytosine itself is a prodrug that is converted inside fungal cells to 5-fluorouracil. 5-Fluorouracil then acts as an antimetabolite, primarily disrupting RNA synthesis by inhibiting the enzyme thymidylate synthase. This inhibition blocks the production of thymidine, a crucial nucleotide for DNA replication, ultimately leading to fungal cell death. [, ]

Q2: How does the structure of 5-fluoropyrimidin-2-one contribute to its binding affinity?

A2: Research indicates that 5-fluoropyrimidin-2-one likely binds to its target enzyme as the covalent hydrate 3,4-dihydrouridine. This binding is influenced by the presence of the 4-hydroxyl group. Studies with cytidine deaminase, an enzyme that interacts with similar pyrimidine analogs, show that mutations affecting zinc-coordinating residues, particularly those interacting with the 4-hydroxyl group, significantly decrease the binding affinity for transition-state analogs like 5-fluoropyrimidin-2-one ribonucleoside (3,4) hydrate. [, ]

Q3: What is known about the structural characteristics of 5-fluoropyrimidin-2-one?

A3: 5-Fluoropyrimidin-2-one is characterized by its molecular formula C4H3FN2O and a molecular weight of 114.08 g/mol. Its crystal structure reveals a planar pyrimidine ring substituted with a fluorine atom at the 5-position and a keto group at the 2-position. Spectroscopic studies have provided insights into its electronic structure and interactions with solvents. [, ]

Q4: How does the structure of 5-fluoropyrimidin-2-one derivatives impact their antitumor activity?

A4: Studies exploring structure-activity relationships (SAR) of 5′-deoxy-5-fluorocytidine derivatives demonstrate that modifications at the 5′-position with alkylamine, alkoxyl, and amidine groups can significantly impact antitumor activity. Some of these derivatives exhibited comparable inhibitory effects on lung, breast, liver, and colon cancer cells to capecitabine, a known anticancer drug. []

Q5: What are the known pseudopolymorphs of 5-fluorocytosine, and how do their hydrogen-bonding patterns differ?

A5: Research has identified three new pseudopolymorphs of 5-fluorocytosine: 5-fluorocytosine dimethyl sulfoxide solvate, 5-fluorocytosine dimethylacetamide hemisolvate, and 5-fluorocytosine hemihydrate. While all three structures exhibit similar hydrogen-bond patterns within the 5-fluorocytosine ribbons (formed through R(2)(2)(8) dimer interactions), the hydrogen bonds formed with the solvent molecules lead to variations in the overall crystal packing. These differences result in the formation of layers or tubes of 5-fluorocytosine ribbons depending on the specific solvent. []

Q6: What are the implications of keto-enol tautomerism in 5-fluorouracil and its derivatives?

A6: Research using fluorescence spectroscopy and DFT calculations has shown that 5-fluorouracil and its derivatives exhibit keto-enol tautomerism in aqueous solutions. This tautomerism influences their luminescent properties and can be affected by factors such as pH and solvent polarity. The study identified specific tautomers for various 5-fluorouracil derivatives and highlighted the role of intermolecular proton transfer in the fluorescence of rare tautomers. []

Q7: Are there any known analytical techniques for characterizing and quantifying 5-fluoropyrimidin-2-one?

A7: Various analytical techniques can be employed for the characterization and quantification of 5-fluoropyrimidin-2-one. These include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B44680.png)

![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)

![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)

![1-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B44693.png)